7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde
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Overview
Description
7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe aldehyde functionality at the 6-position is often introduced via formylation reactions using reagents like Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: 7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6-carboxylic acid.
Reduction: 7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Methyl (αR)-α-(2-chlorophenyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-acetate
- 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Comparison: Compared to similar compounds, 7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the aldehyde group at the 6-position allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
7-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7-9-8(3-5-12-9)2-4-10(7)6-11/h3,5-7H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDAJAXKDFAMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C=O)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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